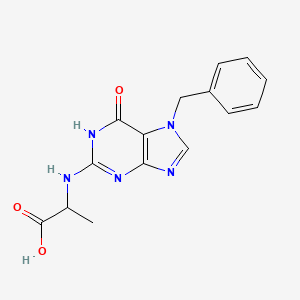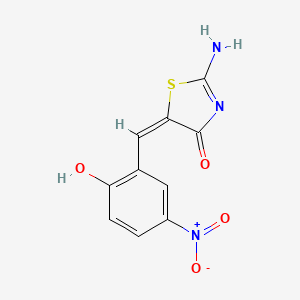![molecular formula C16H26N2O2 B6098648 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, also known as FMe-TPFM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. By blocking the binding of acetylcholine to the receptor, this compound inhibits the downstream signaling pathways that are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance the release of dopamine and glutamate in the prefrontal cortex, which is associated with cognitive processes such as attention, working memory, and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, including:
1. Developing more efficient synthesis methods to increase the yield and purity of the compound.
2. Investigating the effects of this compound on other neurotransmitter systems and their interactions with the α7 nAChR.
3. Exploring the potential therapeutic applications of this compound in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI).
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in cognitive function and memory formation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new insights and therapeutic applications.
Synthesemethoden
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furaldehyde with piperidine, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function, memory, and learning. This compound has also been studied for its potential therapeutic applications in treating Alzheimer's disease, schizophrenia, and other cognitive disorders.
Eigenschaften
IUPAC Name |
4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJTDKLKWETDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6098584.png)

![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)


![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)